8-Bromo-5-methoxyquinolin-4-ol

Description

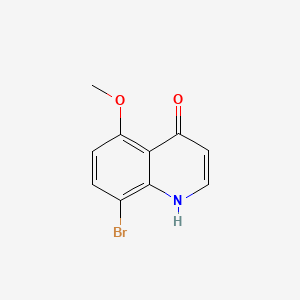

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYLXPGUZHOYLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=CNC2=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677797 |

Source

|

| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643069-40-3, 161405-28-3 |

Source

|

| Record name | 8-Bromo-5-methoxy-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 8-Bromo-5-methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8-Bromo-5-methoxyquinolin-4-ol, a quinolin-4-ol derivative of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a rational, multi-step approach based on established organic chemistry principles and analogous reactions reported in the scientific literature. The proposed pathway involves the initial construction of the 5-methoxyquinolin-4-ol core via the Gould-Jacobs reaction, followed by regioselective bromination at the C8 position.

I. Proposed Synthetic Pathway

The synthesis of 8-Bromo-5-methoxyquinolin-4-ol can be envisioned in two primary stages:

-

Stage 1: Synthesis of 5-Methoxyquinolin-4-ol (3) : This stage utilizes the Gould-Jacobs reaction, a reliable method for the preparation of 4-hydroxyquinolines from anilines.[1] The reaction commences with the condensation of 3-methoxyaniline (1) with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate (2), followed by thermal cyclization, hydrolysis, and decarboxylation to yield the quinolin-4-ol core.

-

Stage 2: Regioselective Bromination : The second stage involves the selective introduction of a bromine atom at the 8-position of 5-methoxyquinolin-4-ol (3) to afford the final product, 8-Bromo-5-methoxyquinolin-4-ol (4). This step is crucial and relies on the directing effects of the existing substituents on the quinoline ring.

The overall proposed synthetic workflow is depicted below:

II. Experimental Protocols

Stage 1: Synthesis of 5-Methoxyquinolin-4-ol (3) via Gould-Jacobs Reaction

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups, such as a methoxy group, at the meta-position.[1] The following protocol is adapted from general procedures for this reaction.[2][3]

Step 1a: Condensation of 3-Methoxyaniline with Diethyl Ethoxymethylenemalonate

-

Materials:

-

3-Methoxyaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

-

-

Procedure:

-

In a round-bottom flask, combine 3-methoxyaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

-

Step 1b: Thermal Cyclization

-

Materials:

-

Crude anilidomethylenemalonate intermediate from Step 1a

-

High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

-

-

Procedure:

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

-

Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[2]

-

Cool the reaction mixture to room temperature, which should cause the ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate to precipitate.

-

Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry.

-

Step 1c: Hydrolysis and Decarboxylation

-

Materials:

-

Ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate from Step 1b

-

Aqueous sodium hydroxide (e.g., 10% w/v)

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Suspend the dried ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Place the dried carboxylic acid in a suitable flask and heat it above its melting point until the evolution of carbon dioxide ceases to yield 5-methoxyquinolin-4-ol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

| Reaction Step | Reactants | Conditions | Product | Reported Yield (Analogous Reactions) |

| Condensation | 3-Methoxyaniline, DEEM | 100-130 °C, 1-2 h | Ethyl 2-((3-methoxyphenyl)amino)methylene-3-oxobutanoate | High |

| Cyclization | Ethyl 2-((3-methoxyphenyl)amino)methylene-3-oxobutanoate | Diphenyl ether, ~250 °C, 30-60 min | Ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | Good to Excellent |

| Hydrolysis | Ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 10% NaOH (aq), reflux, 1-2 h | 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | High |

| Decarboxylation | 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Heat above melting point | 5-Methoxyquinolin-4-ol | High |

Table 1: Summary of Reaction Conditions and Expected Yields for the Synthesis of 5-Methoxyquinolin-4-ol.

Stage 2: Regioselective Bromination of 5-Methoxyquinolin-4-ol (3)

The regioselectivity of the bromination of 5-methoxyquinolin-4-ol is governed by the electronic effects of the substituents on the quinoline ring. The methoxy group at C5 and the hydroxyl group at C4 (in the quinolin-4-ol tautomer) are both strongly activating, ortho-para directing groups. Under acidic conditions, the quinoline nitrogen is protonated, acting as a deactivating group and directing electrophilic substitution to the benzene ring. The interplay of these effects suggests that the electronically richest and sterically accessible positions for bromination are C6 and C8. Selective bromination at C8 can potentially be achieved by carefully controlling the reaction conditions.

The following protocol is a proposed method based on the bromination of similar quinoline derivatives.

-

Materials:

-

5-Methoxyquinolin-4-ol (3)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Solvent (e.g., chloroform, acetic acid)

-

-

Procedure:

-

Dissolve 5-methoxyquinolin-4-ol in a suitable solvent in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 8-Bromo-5-methoxyquinolin-4-ol (4).

-

| Reaction Step | Reactant | Reagent | Solvent | Product | Expected Outcome |

| Bromination | 5-Methoxyquinolin-4-ol | N-Bromosuccinimide (NBS) | Chloroform or Acetic Acid | 8-Bromo-5-methoxyquinolin-4-ol | Regioselective bromination at C8 is anticipated, though optimization may be required to minimize the formation of other isomers. |

Table 2: Proposed Conditions for the Regioselective Bromination of 5-Methoxyquinolin-4-ol.

III. Visualization of Key Processes

The following diagrams illustrate the core mechanisms and workflows described in this guide.

IV. Conclusion

This technical guide outlines a feasible and scientifically sound synthetic pathway for 8-Bromo-5-methoxyquinolin-4-ol. The proposed two-stage approach, commencing with a Gould-Jacobs reaction to construct the quinolin-4-ol core, followed by a regioselective bromination, provides a clear roadmap for researchers. While the protocols provided are based on well-established methodologies and analogous reactions, it is imperative that the reaction conditions, particularly for the bromination step, are carefully optimized to achieve the desired regioselectivity and yield. This guide serves as a foundational document to enable further experimental work in the synthesis of this and related quinolin-4-ol derivatives for applications in drug discovery and development.

References

Structure Elucidation of 8-Bromo-5-methoxyquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structure elucidation of 8-Bromo-5-methoxyquinolin-4-ol (CAS No. 99365-44-3). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a plausible synthetic pathway and predicts the expected analytical data based on established chemical principles and spectroscopic data from closely related analogues. The guide includes detailed, proposed experimental protocols, tabulated spectroscopic data for comparative analysis, and workflow diagrams to support researchers in the synthesis, identification, and characterization of this and similar quinolin-4-ol derivatives.

Introduction

Quinolin-4-ol and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of substituents such as a methoxy group and a bromine atom at specific positions can significantly modulate the pharmacological properties of the quinoline core. 8-Bromo-5-methoxyquinolin-4-ol is a halogenated and methoxylated derivative with potential for further chemical exploration and drug discovery. This guide serves as a foundational resource for the synthesis and characterization of this compound.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 8-Bromo-5-methoxyquinolin-4-ol is the Gould-Jacobs reaction. This well-established method for constructing the 4-hydroxyquinoline core is proposed to start from 2-bromo-5-methoxyaniline and diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through a condensation to form an intermediate, which is then cyclized at high temperature.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of 8-Bromo-5-methoxyquinolin-4-ol.

Step 1: Synthesis of Ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate

-

A mixture of 2-bromo-5-methoxyaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120°C for 2 hours.

-

The reaction mixture is then added to a high-boiling point solvent, such as Dowtherm A, preheated to 250°C.

-

The solution is maintained at this temperature for 30 minutes to facilitate cyclization.

-

After cooling, the reaction mixture is diluted with an equal volume of hexane, and the precipitated product is collected by filtration.

-

The crude product is washed with hexane and can be further purified by recrystallization from ethanol.

Step 2: Saponification, Acidification, and Decarboxylation

-

The ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate (1 equivalent) is suspended in a 10% aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux until a clear solution is obtained, indicating complete saponification.

-

The solution is cooled to room temperature and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

-

The precipitate is filtered, washed with water, and dried.

-

The dried carboxylic acid is then heated at its melting point until the evolution of carbon dioxide ceases, yielding the crude 8-Bromo-5-methoxyquinolin-4-ol.

-

The final product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of dimethylformamide and water.

Spectroscopic Characterization (Predicted)

The following tables summarize the predicted spectroscopic data for 8-Bromo-5-methoxyquinolin-4-ol, based on the analysis of related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.0 | d | ~5.0 |

| H-3 | ~6.2 | d | ~5.0 |

| H-6 | ~7.0 | d | ~8.5 |

| H-7 | ~7.6 | d | ~8.5 |

| OCH₃ | ~3.9 | s | - |

| OH | ~11.5 | br s | - |

Note: The chemical shifts are estimations and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~155 |

| C-6 | ~112 |

| C-7 | ~125 |

| C-8 | ~115 |

| C-8a | ~148 |

| OCH₃ | ~56 |

Note: These are predicted values based on known substituent effects on the quinoline scaffold.

Predicted Mass Spectrometry and IR Data

Table 3: Predicted MS and IR Data

| Technique | Predicted Values |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ ≈ 253.98, [M-H]⁻ ≈ 251.97. The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~1650 (C=O stretch of quinolin-4-one tautomer), ~1600, 1580, 1470 (C=C and C=N skeletal vibrations), ~1250 (Ar-O-CH₃ stretch), ~800-750 (Ar C-H bend). |

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized compound like 8-Bromo-5-methoxyquinolin-4-ol follows a logical progression of analytical techniques.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis and structure elucidation of 8-Bromo-5-methoxyquinolin-4-ol. The proposed synthetic route via the Gould-Jacobs reaction offers a reliable method for obtaining the target compound. The tabulated, predicted spectroscopic data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. The logical workflow presented herein outlines the standard procedures for rigorous chemical characterization. It is anticipated that this guide will facilitate further research into the chemical and biological properties of this and related quinolin-4-ol derivatives.

Spectroscopic Profile of 8-Bromo-5-methoxyquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 8-Bromo-5-methoxyquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document presents a comprehensive analysis based on available data for the closely related analogue, 8-Bromo-5-methoxyquinoline. This guide includes detailed tables of nuclear magnetic resonance (NMR) data for this analogue, along with predicted infrared (IR) spectroscopy and mass spectrometry (MS) characteristics for the target compound, 8-Bromo-5-methoxyquinolin-4-ol. Furthermore, standardized experimental protocols for spectroscopic analysis of quinoline derivatives are provided, alongside a logical workflow diagram to guide researchers in their analytical endeavors.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities. The targeted compound, 8-Bromo-5-methoxyquinolin-4-ol, possesses a unique substitution pattern that is of significant interest for further functionalization and biological evaluation. A thorough spectroscopic characterization is essential for unambiguous structure confirmation, purity assessment, and as a basis for further research and development. This guide aims to provide the most relevant and detailed spectroscopic information currently available to aid researchers in this field.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR data for 8-Bromo-5-methoxyquinoline, which serves as a crucial reference for the quinoline core of the target molecule.[1]

Table 1: ¹H NMR Spectroscopic Data of 8-Bromo-5-methoxyquinoline [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.05 | dd | 4.3, 1.7 | H-2 |

| 8.60 | dd | 8.4, 1.7 | H-4 |

| 7.93 | d | 8.3 | H-6 or H-7 |

| 7.45 | dd | 8.4, 4.3 | H-3 |

| 6.75 | d | 8.3 | H-6 or H-7 |

| 4.00 | s | - | -OCH₃ |

Solvent: Chloroform-d, Instrument Frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data of 8-Bromo-5-methoxyquinoline [1]

| Chemical Shift (δ) ppm | Assignment |

| 155.15 | C-5 |

| 151.60 | C-2 |

| 145.64 | C-8a |

| 132.72 | C-4 |

| 131.61 | C-7 |

| 122.32 | C-3 |

| 121.11 | C-4a |

| 114.92 | C-6 |

| 105.20 | C-8 |

| 56.10 | -OCH₃ |

Solvent: Chloroform-d, Instrument Frequency: 101 MHz.

For the target compound, 8-Bromo-5-methoxyquinolin-4-ol , the presence of the hydroxyl group at the C-4 position would significantly alter the chemical shifts of the neighboring protons and carbons. Specifically, the signal for H-4 would be absent, and the signals for H-2 and H-3 would likely experience a shift. The C-4 signal in the ¹³C NMR would be shifted downfield due to the deshielding effect of the hydroxyl group.

Infrared (IR) Spectroscopy

The following table outlines the predicted characteristic IR absorption bands for 8-Bromo-5-methoxyquinolin-4-ol based on typical frequencies for quinoline and hydroxyl functional groups.

Table 3: Predicted FT-IR Absorption Bands for 8-Bromo-5-methoxyquinolin-4-ol

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3400 - 3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium to Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Medium | Aromatic ring stretching |

| 1275 - 1200 | Strong | Aryl C-O stretch (methoxy) |

| 1050 - 1000 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of 8-Bromo-5-methoxyquinolin-4-ol is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 8-Bromo-5-methoxyquinolin-4-ol

| m/z Value | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks exhibiting a characteristic 1:1 isotopic pattern for a monobrominated compound. |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| [M-CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenolic compounds. |

| [M-Br]⁺ | Loss of the bromine atom. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives, which can be adapted for 8-Bromo-5-methoxyquinolin-4-ol.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Record the spectrum using an FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, collect the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS), or Electron Ionization (EI) for GC-MS.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For HRMS, the instrument should be calibrated to ensure high mass accuracy.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For HRMS data, determine the elemental composition by comparing the measured accurate mass to the theoretical mass.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like 8-Bromo-5-methoxyquinolin-4-ol.

References

8-Bromo-5-methoxyquinolin-4-ol: A Technical Overview of its Synthesis and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 8-Bromo-5-methoxyquinolin-4-ol, a substituted quinoline of interest in medicinal chemistry. While the specific discovery and historical development of this compound are not extensively documented in publicly available literature, this document consolidates information on its synthesis, characterization, and potential biological activities by drawing parallels with structurally related quinoline derivatives. This guide offers a plausible synthetic route, summarizes key quantitative data from analogous compounds, and explores potential biological relevance based on the known activities of the quinoline scaffold.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique chemical architecture of the quinoline ring system allows for extensive functionalization, leading to a diverse array of pharmacological profiles. The subject of this guide, 8-Bromo-5-methoxyquinolin-4-ol, incorporates several key pharmacophoric features: a bromine atom, a methoxy group, and a hydroxyl group on the quinoline core. These substitutions are anticipated to modulate the compound's physicochemical properties and biological activity. Although direct studies on 8-Bromo-5-methoxyquinolin-4-ol are limited, its structural similarity to other well-studied quinolines provides a strong basis for predicting its chemical behavior and potential therapeutic applications.

Hypothetical Synthesis of 8-Bromo-5-methoxyquinolin-4-ol

A plausible synthetic pathway for 8-Bromo-5-methoxyquinolin-4-ol can be conceptualized through a multi-step process involving the construction of the quinoline core followed by functional group modifications. The following protocol is a hypothetical, yet chemically sound, approach based on established synthetic methodologies for quinoline derivatives.

Experimental Protocol: A Proposed Synthetic Route

Step 1: Synthesis of 3-Bromo-5-methoxyaniline

This initial step involves the bromination and reduction of a commercially available starting material.

-

Materials: 3-Methoxyaniline, N-Bromosuccinimide (NBS), Acetic Acid, Iron powder, Hydrochloric Acid.

-

Procedure:

-

Dissolve 3-methoxyaniline in acetic acid.

-

Add N-Bromosuccinimide (NBS) portion-wise at 0-5 °C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and neutralize with a sodium bicarbonate solution to precipitate the brominated intermediate.

-

Filter, wash with water, and dry the crude product.

-

Suspend the brominated intermediate in a mixture of ethanol and water.

-

Add iron powder and concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction, filter through celite, and neutralize the filtrate with sodium carbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Bromo-5-methoxyaniline.

-

Step 2: Conrad-Limpach-Knorr Quinoline Synthesis

This classic reaction is employed to construct the quinolin-4-ol core.

-

Materials: 3-Bromo-5-methoxyaniline, Diethyl malonate, Sodium ethoxide, Diphenyl ether.

-

Procedure:

-

React 3-Bromo-5-methoxyaniline with diethyl malonate in the presence of a catalytic amount of a non-nucleophilic base at 140-160 °C to form the anilinocrotonate intermediate.

-

Isolate the intermediate and add it to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C to induce thermal cyclization.

-

Cool the reaction mixture and add hexane to precipitate the crude 8-Bromo-5-methoxyquinolin-4-ol.

-

Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified product.

-

Visualization of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 8-Bromo-5-methoxyquinolin-4-ol.

Physicochemical and Spectroscopic Data (Predicted)

Direct experimental data for 8-Bromo-5-methoxyquinolin-4-ol is scarce. However, based on data from structurally similar compounds, the following properties can be anticipated.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 200-250 °C |

| Solubility | Likely soluble in DMSO and DMF; sparingly soluble in alcohols and chlorinated solvents; insoluble in water. |

| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the range of δ 6.5-8.5 ppm. A singlet for the methoxy group around δ 3.9-4.1 ppm. A broad singlet for the hydroxyl proton. |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons in the range of δ 100-160 ppm. The methoxy carbon is expected around δ 55-60 ppm. |

| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 254/256 (due to bromine isotopes) and [M-H]⁻ at m/z 252/254. |

Potential Biological Activities and Signaling Pathways

The biological activities of quinoline derivatives are well-established. The presence of bromo, methoxy, and hydroxyl substituents on the quinoline scaffold suggests that 8-Bromo-5-methoxyquinolin-4-ol could exhibit a range of biological effects.

Anticancer Activity

Many substituted quinolines have demonstrated potent anticancer activity. The mechanism often involves the inhibition of key cellular processes such as DNA replication and cell division. For instance, some quinoline derivatives are known to be topoisomerase inhibitors. It is plausible that 8-Bromo-5-methoxyquinolin-4-ol could interfere with cancer cell proliferation through similar mechanisms.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is a known chelating agent and exhibits broad-spectrum antimicrobial activity. This activity is often attributed to its ability to bind essential metal ions, thereby disrupting microbial metabolism. The presence of the hydroxyl group at the 4-position in 8-Bromo-5-methoxyquinolin-4-ol, while different from the classic 8-hydroxyquinolines, may still confer some metal-chelating and antimicrobial properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of quinoline derivatives as kinase inhibitors in drug discovery, it is conceivable that 8-Bromo-5-methoxyquinolin-4-ol could modulate intracellular signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway is a common mechanism of action for many anticancer agents.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

8-Bromo-5-methoxyquinolin-4-ol is a fascinating molecule with significant potential in the field of medicinal chemistry. While direct experimental data remains limited, this guide provides a comprehensive theoretical framework for its synthesis and potential biological activities based on the well-established chemistry and pharmacology of the quinoline class of compounds. The proposed synthetic route offers a practical starting point for its preparation, and the predicted biological activities highlight its potential as a lead compound for the development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.

Potential Biological Activity of 8-Bromo-5-methoxyquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 8-Bromo-5-methoxyquinolin-4-ol based on published data for structurally related compounds. As of the writing of this guide, no direct experimental data on the biological activity of 8-Bromo-5-methoxyquinolin-4-ol has been found in publicly available scientific literature. The information presented herein is intended to guide future research and is not a definitive statement of the compound's properties.

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. The biological effects of quinoline derivatives can be significantly modulated by the nature and position of various substituents on the quinoline ring. This technical guide explores the potential biological activities of 8-Bromo-5-methoxyquinolin-4-ol by examining the established activities of its key structural components: the quinolin-4-ol core, the 8-bromo substituent, and the 5-methoxy substituent. Based on the available data for analogous compounds, it is hypothesized that 8-Bromo-5-methoxyquinolin-4-ol may exhibit significant anticancer properties.

Data Presentation: Anticancer Activity of Structurally Related Quinolines

The following tables summarize the in vitro anticancer activity (IC50 values) of various brominated, methoxy-substituted, and quinolin-4-one/ol derivatives against several cancer cell lines. This data provides a basis for predicting the potential potency of 8-Bromo-5-methoxyquinolin-4-ol.

Table 1: Cytotoxicity of Brominated Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat glioblastoma) | 6.7 µg/mL | - |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human cervical cancer) | 25.6 µg/mL | - |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human colon adenocarcinoma) | 18.4 µg/mL | - |

| 6-Bromo-5-nitroquinoline | HT29 (Human colon adenocarcinoma) | Lower than 5-FU | 5-Fluorouracil (5-FU) |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat glioblastoma) | 15.4 | 5-Fluorouracil (240.8) |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human cervical cancer) | 26.4 | 5-Fluorouracil (258.3) |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human colon adenocarcinoma) | 15.0 | 5-Fluorouracil (248.7) |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Rat glioblastoma) | 41.2 | 5-Fluorouracil (240.8) |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | HeLa (Human cervical cancer) | 33.1 | 5-Fluorouracil (258.3) |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | HT29 (Human colon adenocarcinoma) | 31.2 | 5-Fluorouracil (248.7) |

Table 2: Cytotoxicity of Methoxy-Substituted Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | HCT15 (Colon Cancer) | 5.6 |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | MDA-MB-231 (Breast Cancer) | 2.45 |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Cancer) | 0.35 |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal Cancer) | 0.54 |

Table 3: Cytotoxicity of Quinolin-4-one Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (Central Nervous System) | 0.314 - 4.65 |

| 7-chloro-4-quinolinylhydrazone derivative | HTC-8 (Colon) | 0.314 - 4.65 |

| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 |

Potential Mechanisms of Action

Based on studies of structurally similar compounds, 8-Bromo-5-methoxyquinolin-4-ol is likely to exert its potential anticancer effects through the induction of apoptosis (programmed cell death) and inhibition of key enzymes involved in cell proliferation.

Induction of Apoptosis

Many quinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Intrinsic Pathway: This pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to cell death.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which then activates caspase-3.

Enzyme Inhibition

-

Topoisomerase I Inhibition: Some brominated 8-hydroxyquinolines have been found to inhibit human DNA topoisomerase I.[2] This enzyme is crucial for DNA replication and repair, and its inhibition leads to DNA damage and cell death.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of 8-Bromo-5-methoxyquinolin-4-ol.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells, providing an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Cells are seeded and treated with the test compound as described for the MTT assay.

-

Supernatant Collection: After the treatment period, the plate is centrifuged, and the supernatant from each well is transferred to a new 96-well plate.

-

LDH Reaction: An LDH reaction mixture is added to each well containing the supernatant.

-

Incubation: The plate is incubated at room temperature for a specified time, protected from light.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of cytotoxicity is calculated relative to a maximum LDH release control.

DNA Laddering Assay for Apoptosis

This assay visualizes the fragmentation of DNA that is a hallmark of apoptosis.

-

Cell Treatment and Harvesting: Cells are treated with the test compound at its IC50 concentration for 24-48 hours. Both adherent and floating cells are harvested.

-

DNA Extraction: The cell pellet is lysed, and the DNA is extracted using a phenol-chloroform extraction method.

-

Agarose Gel Electrophoresis: The extracted DNA is run on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization: The DNA fragments are visualized under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

-

Reaction Setup: A reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and various concentrations of the test compound is prepared.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA is separated on an agarose gel.

-

Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Mandatory Visualizations

Signaling Pathways

Caption: Potential apoptotic pathways induced by 8-Bromo-5-methoxyquinolin-4-ol.

Experimental Workflow

Caption: A typical experimental workflow for in vitro anticancer screening.

Conclusion

While direct experimental evidence is currently lacking for 8-Bromo-5-methoxyquinolin-4-ol, the analysis of structurally related compounds strongly suggests its potential as a biologically active agent, particularly in the context of cancer therapy. The quinolin-4-ol core, combined with the presence of a bromine atom at the 8-position and a methoxy group at the 5-position, provides a promising structural framework for anticancer activity. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to validate these predictions and elucidate its specific mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for such investigations.

References

8-Bromo-5-methoxyquinolin-4-ol starting materials for synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways, experimental protocols, and key starting materials for the preparation of 8-Bromo-5-methoxyquinolin-4-ol, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. This document provides a comprehensive resource for researchers by presenting quantitative data, detailed methodologies, and visual representations of the synthetic process.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The most established and versatile method for the synthesis of 4-hydroxyquinolines, including 8-Bromo-5-methoxyquinolin-4-ol, is the Gould-Jacobs reaction.[1][2] This reaction proceeds through a two-step sequence:

-

Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate is heated, typically in a high-boiling point solvent, to induce intramolecular cyclization, yielding the quinolin-4-ol scaffold.[3]

For the synthesis of 8-Bromo-5-methoxyquinolin-4-ol, the logical and strategically sound starting material is 2-Bromo-5-methoxyaniline . The substituents on this aniline precursor directly correspond to the desired 8-bromo and 5-methoxy substitution pattern in the final quinoline product.

Experimental Protocols

The following protocols are based on established Gould-Jacobs reaction methodologies for the synthesis of substituted 4-hydroxyquinolines.

Step 1: Synthesis of Diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate (Intermediate)

Reaction:

Methodology:

A mixture of 2-Bromo-5-methoxyaniline and a slight excess of diethyl ethoxymethylenemalonate is heated. The initial condensation reaction typically occurs at temperatures between 100-140°C. This step can often be performed neat (without a solvent). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline and the formation of the intermediate. Upon completion, the ethanol byproduct is typically removed under reduced pressure.

Step 2: Synthesis of 8-Bromo-5-methoxyquinolin-4-ol

Reaction:

Methodology:

The crude anilinomethylenemalonate intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is then heated to a high temperature, typically around 250°C, to induce thermal cyclization.[3] This cyclization initially forms ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate. For the final product, this ester can be saponified to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification and subsequent decarboxylation, which can often be achieved by heating.[1]

Data Presentation

The following tables summarize the key starting materials and expected intermediates in the synthesis of 8-Bromo-5-methoxyquinolin-4-ol.

Table 1: Starting Materials

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Bromo-5-methoxyaniline | C₇H₈BrNO | 202.05 | Solid |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Liquid |

Table 2: Intermediates and Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Form |

| Diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate | C₁₅H₁₈BrNO₅ | 388.21 | Solid/Oil |

| 8-Bromo-5-methoxyquinolin-4-ol | C₁₀H₈BrNO₂ | 254.08 | Solid |

Mandatory Visualizations

Synthetic Pathway Diagram

The overall synthetic workflow for the preparation of 8-Bromo-5-methoxyquinolin-4-ol via the Gould-Jacobs reaction is depicted below.

Caption: Synthetic workflow for 8-Bromo-5-methoxyquinolin-4-ol.

Logical Relationship of the Gould-Jacobs Reaction

The following diagram illustrates the key transformations in the Gould-Jacobs synthesis.

Caption: Logical flow of the Gould-Jacobs reaction.

References

Application Notes and Protocols for 8-Bromo-5-methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-methoxyquinolin-4-ol is a quinoline derivative, a class of heterocyclic compounds known for a wide range of biological activities. Quinoline-based compounds have been extensively studied and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Structurally similar compounds, such as other quinoline derivatives, have been reported to exert their effects by modulating key cellular processes, including cell proliferation and signaling pathways like PI3K/AKT/mTOR.[3]

These application notes provide a comprehensive set of in vitro assay protocols to characterize the biological activity of 8-Bromo-5-methoxyquinolin-4-ol. The following protocols detail methods to assess its cytotoxicity, potential as a kinase inhibitor, and its impact on a critical cellular signaling pathway.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4][7]

Experimental Protocol: MTT Assay

Materials:

-

8-Bromo-5-methoxyquinolin-4-ol

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

-

96-well microplates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7] Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 8-Bromo-5-methoxyquinolin-4-ol in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[7] During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well.[7]

-

Incubation for Solubilization: Incubate the plate at 37°C for 4 hours to overnight in the CO₂ incubator to ensure complete solubilization of the formazan crystals.[7] Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.[5]

Data Presentation: MTT Assay Results

| Concentration of 8-Bromo-5-methoxyquinolin-4-ol (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) | IC₅₀ (µM) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 | rowspan="6"> [Calculated Value] |

| 1 | 1.15 ± 0.06 | 92 | |

| 10 | 0.88 ± 0.05 | 70.4 | |

| 25 | 0.63 ± 0.04 | 50.4 | |

| 50 | 0.38 ± 0.03 | 30.4 | |

| 100 | 0.15 ± 0.02 | 12 |

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

In Vitro Kinase Inhibition Assay

Kinase assays are crucial for determining if a compound can inhibit the activity of a specific kinase, which are key regulators of many cellular processes.[9] A common method involves measuring the transfer of a phosphate group from ATP to a substrate.[9] This can be detected using various methods, including radioactivity or fluorescence-based assays.[9][10]

Experimental Protocol: General In Vitro Kinase Assay

Materials:

-

8-Bromo-5-methoxyquinolin-4-ol

-

Recombinant Kinase (e.g., PI3K, AKT, or a panel of kinases)

-

Kinase-specific substrate

-

Kinase buffer[11]

-

ATP (and [γ-³²P]ATP for radioactive assays)[10]

-

Kinase inhibitor (positive control)

-

96-well plates or microcentrifuge tubes

-

Method for detection (e.g., scintillation counter, fluorescence plate reader)

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube or well of a 96-well plate, prepare a master mix containing the kinase buffer, the recombinant kinase, and its substrate.[11]

-

Add Compound: Add varying concentrations of 8-Bromo-5-methoxyquinolin-4-ol to the reaction mix. Include a vehicle control and a positive control inhibitor.

-

Initiate Kinase Reaction: Start the reaction by adding ATP (and a tracer amount of [γ-³²P]ATP if using a radioactive assay) to each reaction.[11]

-

Incubation: Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or loading dye for gel-based assays).[11]

-

Detection:

-

Radioactive Assay: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like gel electrophoresis or filtration.[10] Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[10]

-

Non-Radioactive Assay (e.g., TR-FRET): Follow the kit manufacturer's instructions for adding detection reagents that will generate a signal (e.g., fluorescence) proportional to the amount of phosphorylated substrate.[9]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Assay Results

| Concentration of 8-Bromo-5-methoxyquinolin-4-ol (µM) | Kinase Activity (%) (Mean ± SD) | % Inhibition | IC₅₀ (µM) |

| 0 (Vehicle Control) | 100 ± 5.2 | 0 | rowspan="6"> [Calculated Value] |

| 0.1 | 85.3 ± 4.1 | 14.7 | |

| 1 | 62.1 ± 3.5 | 37.9 | |

| 10 | 48.9 ± 2.8 | 51.1 | |

| 50 | 25.7 ± 2.1 | 74.3 | |

| 100 | 10.2 ± 1.5 | 89.8 |

Experimental Workflow: In Vitro Kinase Assay

References

- 1. researchgate.net [researchgate.net]

- 2. phytojournal.com [phytojournal.com]

- 3. mdpi.com [mdpi.com]

- 4. clyte.tech [clyte.tech]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 8. Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. revvity.com [revvity.com]

- 11. In vitro kinase assay [protocols.io]

Application Notes and Protocols: 8-Bromo-5-methoxyquinolin-4-ol as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1] A significant portion of their therapeutic potential stems from their ability to act as enzyme inhibitors. The quinoline scaffold has been identified as a privileged structure in the development of inhibitors for various enzyme classes, including kinases, phosphatases, and DNA topoisomerases.[2][3][4][5] This document provides detailed application notes and protocols for the investigation of 8-Bromo-5-methoxyquinolin-4-ol, a novel quinoline derivative, as a potential enzyme inhibitor. While specific experimental data for this compound is not yet available, the provided protocols and a hypothetical data framework will guide researchers in its evaluation.

The structural features of 8-Bromo-5-methoxyquinolin-4-ol, including the bromine atom at position 8 and the methoxy group at position 5 of the quinolin-4-ol core, suggest its potential for forming specific interactions within the active sites of various enzymes. These substitutions can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of enzyme inhibitory activity.

Potential Enzyme Targets and Signaling Pathways

Based on the known activities of structurally related quinoline and quinolin-4-ol derivatives, 8-Bromo-5-methoxyquinolin-4-ol could potentially target several key enzyme families involved in cellular signaling and disease progression.

1. Protein Kinases: The quinoline scaffold is a common feature in many kinase inhibitors.[3][5][6] Protein kinases play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. 8-Bromo-5-methoxyquinolin-4-ol could potentially act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.

dot

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

2. Alkaline Phosphatases: Certain 4-quinolone derivatives have demonstrated inhibitory activity against alkaline phosphatase isozymes, such as tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).[4] These enzymes are involved in various physiological processes, and their dysregulation has been implicated in vascular calcification and inflammatory bowel disease.

3. DNA Topoisomerases: The planar quinoline ring system can intercalate between DNA base pairs, a mechanism utilized by some topoisomerase inhibitors.[7] Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. Their inhibition can lead to DNA damage and cell death, a strategy employed in cancer chemotherapy.

Data Presentation: Hypothetical Inhibitory Activity

The following table presents a hypothetical summary of the inhibitory activity of 8-Bromo-5-methoxyquinolin-4-ol against a panel of representative enzymes. This table is intended as a template for presenting experimental data.

| Enzyme Target | Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Kinases | ||||

| EGFR | 8-Bromo-5-methoxyquinolin-4-ol | 5.2 | 2.1 | ATP-competitive |

| VEGFR2 | 8-Bromo-5-methoxyquinolin-4-ol | 8.9 | 3.5 | ATP-competitive |

| Phosphatases | ||||

| TNAP | 8-Bromo-5-methoxyquinolin-4-ol | 12.5 | 7.8 | Non-competitive |

| IAP | 8-Bromo-5-methoxyquinolin-4-ol | 25.1 | 15.6 | Mixed |

| Other Enzymes | ||||

| Topoisomerase I | 8-Bromo-5-methoxyquinolin-4-ol | 18.7 | - | DNA intercalation |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

The following are detailed protocols for evaluating the enzyme inhibitory potential of 8-Bromo-5-methoxyquinolin-4-ol.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay. Specific components such as the buffer, substrate, and wavelength will need to be optimized for the particular enzyme being studied.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme (which produces a chromogenic product)

-

8-Bromo-5-methoxyquinolin-4-ol (dissolved in DMSO)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 8-Bromo-5-methoxyquinolin-4-ol in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of desired concentrations.

-

Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

-

Prepare a solution of the substrate in the assay buffer. The optimal concentration is often at or near the Michaelis-Menten constant (Km).[8]

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of 8-Bromo-5-methoxyquinolin-4-ol.

-

Include control wells:

-

No inhibitor control: Enzyme and buffer only.

-

Blank control: Buffer only (to measure background absorbance).

-

-

-

Pre-incubation:

-

Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[8][9][10]

-

dot

Caption: General workflow for an enzyme inhibition assay.

Protocol 2: Determination of Inhibition Mechanism (Kinetic Studies)

This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of 8-Bromo-5-methoxyquinolin-4-ol.

Materials:

-

Same as Protocol 1.

Procedure:

-

Perform Enzyme Assays:

-

Conduct a series of enzyme assays as described in Protocol 1.

-

For each assay, use a fixed concentration of 8-Bromo-5-methoxyquinolin-4-ol. Use at least three different fixed inhibitor concentrations in separate experiments.

-

In each experiment with a fixed inhibitor concentration, vary the concentration of the substrate over a wide range (e.g., from 0.1 x Km to 10 x Km).

-

-

Data Acquisition and Analysis:

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

-

Interpret Results:

-

Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Uncompetitive inhibition: The lines will be parallel.

-

Mixed inhibition: The lines will intersect at a point other than on the axes.

-

-

Calculate Ki:

-

The inhibition constant (Ki) can be calculated from the data obtained in these kinetic studies using appropriate equations for the determined mode of inhibition. For competitive inhibitors, the Cheng-Prusoff equation can be used to convert the IC50 value to a Ki value.

-

Protocol 3: Synthesis of 8-Bromo-5-methoxyquinolin-4-ol (Proposed)

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Proposed Reaction Scheme:

Starting Material: 5-methoxyquinolin-4-ol

Reagent: N-Bromosuccinimide (NBS)

Solvent: Chloroform or Acetonitrile

Procedure:

-

Dissolve 5-methoxyquinolin-4-ol in a suitable solvent (e.g., chloroform) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 8-Bromo-5-methoxyquinolin-4-ol.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

8-Bromo-5-methoxyquinolin-4-ol represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to investigate its biological activity, determine its inhibitory potency and mechanism of action against various enzyme targets, and explore its therapeutic potential. While the provided data is hypothetical, it serves as a practical template for the presentation and interpretation of future experimental findings. Further studies are warranted to fully elucidate the enzyme inhibitory profile of this compound and its potential applications in drug discovery.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, alkaline phosphatase inhibition studies and molecular docking of novel derivatives of 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. courses.edx.org [courses.edx.org]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. acgpubs.org [acgpubs.org]

- 13. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for 8-Bromo-5-methoxyquinolin-4-ol in Medicinal Chemistry

Disclaimer: Publicly available information, including detailed experimental protocols and quantitative biological data specifically for 8-Bromo-5-methoxyquinolin-4-ol (CAS No. 99365-44-3), is limited. The following application notes and protocols are based on the established medicinal chemistry of the quinoline scaffold and data from structurally related bromo- and methoxy-substituted quinoline derivatives. These should serve as a guide for research and development, with the understanding that specific methodologies would require optimization for the target compound.

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities.[1] Derivatives of quinoline have been extensively investigated and developed as therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation.[2][3] The subject of this note, 8-Bromo-5-methoxyquinolin-4-ol, is a substituted quinolin-4-ol, a class of compounds known for its diverse biological activities. The presence of a bromine atom, a methoxy group, and a hydroxyl group at the 4-position (which can exist in tautomeric equilibrium with the 4-oxo form, quinolin-4(1H)-one) suggests potential for a range of biological effects.

Based on structure-activity relationship (SAR) studies of related compounds, the substituents on the 8-Bromo-5-methoxyquinolin-4-ol core are expected to modulate its pharmacokinetic and pharmacodynamic properties. The bromine atom can influence the compound's lipophilicity and may serve as a handle for further synthetic modifications through cross-coupling reactions.[1] The methoxy and hydroxyl groups can participate in hydrogen bonding with biological targets, a feature often associated with the activity of quinoline derivatives.[4]

Potential Therapeutic Applications

Given the biological activities reported for structurally similar compounds, 8-Bromo-5-methoxyquinolin-4-ol could be investigated for the following applications:

-

Anticancer Activity: Many quinoline derivatives, including those with bromo and methoxy substitutions, have demonstrated significant antiproliferative activity against various cancer cell lines.[2][4] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5] Other related compounds have been shown to induce apoptosis and inhibit topoisomerase I, a critical enzyme for DNA replication.[4]

-

Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal agents. The 8-hydroxyquinoline scaffold, in particular, is known for its antimicrobial properties, which are often attributed to its ability to chelate metal ions essential for microbial growth.[4] Although the subject compound is a 4-hydroxyquinoline, the general antimicrobial potential of the quinoline scaffold warrants investigation.

-

Anti-inflammatory Activity: Substituted quinolines have been explored as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[3] The specific substitution pattern on the quinoline ring is a key determinant of the compound's activity and target selectivity.[3]

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of 8-Bromo-5-methoxyquinolin-4-ol, the following table summarizes the in vitro biological activity of other bromo- and methoxy-substituted quinoline derivatives.

| Compound Name | Biological Activity | Cell Line/Target | IC50/MIC Value | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | Antiproliferative | C6, HeLa, HT29 | 5.45–9.6 µg/mL | [4] |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Cytotoxicity | HCT116, Caco-2 | 0.35 µM, 0.54 µM | [6] |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | Inhibition of proliferation | HCT116, Caco-2 | Not specified | [5] |

| 5-Bromo-8-hydroxyquinoline | Not specified in the provided search results | - | - | |

| 8-Methoxyquinoline | Antifungal against Aspergillus flavus, Aspergillus niger, and Trichophyton; Antibacterial against Bacillus subtilis, Salmonella spp., and Salmonella typhi | Various | Strong activity | [7] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of substituted quinolin-4-ols. These would need to be adapted and optimized for 8-Bromo-5-methoxyquinolin-4-ol.

Protocol 1: Synthesis of a Substituted Quinolin-4-ol via Gould-Jacobs Reaction

This protocol describes a general method for the synthesis of the quinolin-4-ol scaffold.

Materials:

-

Substituted aniline (e.g., 2-bromo-5-methoxyaniline)

-

Diethyl (ethoxymethylene)malonate (DEMM)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Step 1: Condensation: In a round-bottom flask, mix the substituted aniline with a slight excess of diethyl (ethoxymethylene)malonate. Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Cyclization: To the reaction mixture from Step 1, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. This step should be performed under an inert atmosphere. The reaction is typically complete within 30-60 minutes.

-

Step 3: Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates out and can be collected by filtration. Wash the crude product with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) or by column chromatography.

-

Step 4: Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HT29, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

8-Bromo-5-methoxyquinolin-4-ol (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 8-Bromo-5-methoxyquinolin-4-ol in the complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Visualizations

Caption: Generalized workflow for the synthesis of a quinolin-4-ol scaffold.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 8-Bromo-5-methoxyquinolin-4-ol

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for "8-Bromo-5-methoxyquinolin-4-ol" and its applications as a fluorescent probe, we have found no specific scientific literature or experimental data detailing its use in this capacity. The search results did not yield any established protocols, quantitative data on its photophysical properties, or its application in cell imaging or drug development.

Information is available for related quinoline derivatives and the general principles of fluorescent probes in biomedical research. For instance, the development of fluorescent probes is a significant area of interest for non-invasive, real-time imaging in living systems, which is valuable for medical diagnostics and drug delivery.[1][2] These probes are designed based on various photophysical phenomena like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Fluorescence Resonance Energy Transfer (FRET) to visualize pH, ions, reactive oxygen species, and other biomolecules.[1][2]

Fluorescent probes are recognized as crucial tools in drug discovery for studying protein targets and screening compound libraries.[3] They can provide a more detailed understanding of drug delivery within living cells, moving beyond traditional trial-and-error methods.[4][5]

While chemical suppliers list compounds such as 5-bromo-8-methoxyquinoline[6][7] and 8-bromo-5-nitroisoquinoline[8], and literature discusses the synthesis of various brominated quinoline and isoquinoline derivatives[6][9], there is a lack of specific information on the synthesis and fluorescent properties of 8-Bromo-5-methoxyquinolin-4-ol.

Based on the current available information, 8-Bromo-5-methoxyquinolin-4-ol is not a well-established or documented fluorescent probe. Therefore, we are unable to provide detailed application notes, experimental protocols, quantitative data, or diagrams for its use.

Researchers interested in the potential of this specific molecule as a fluorescent probe would need to undertake foundational research to synthesize and characterize its photophysical properties and evaluate its suitability for biological imaging and sensing applications. This would involve:

-

Chemical Synthesis and Purification: Developing a reliable synthetic route to obtain pure 8-Bromo-5-methoxyquinolin-4-ol.

-

Photophysical Characterization: Determining its absorption and emission spectra, quantum yield, and photostability.

-